Nor-plakotenin

Description

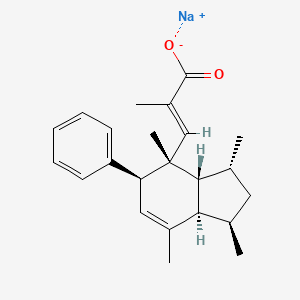

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H29NaO2 |

|---|---|

Molecular Weight |

360.5 g/mol |

IUPAC Name |

sodium;(E)-3-[(1R,3R,3aR,4S,5S,7aR)-1,3,4,7-tetramethyl-5-phenyl-1,2,3,3a,5,7a-hexahydroinden-4-yl]-2-methylprop-2-enoate |

InChI |

InChI=1S/C23H30O2.Na/c1-14-11-16(3)21-20(14)15(2)12-19(18-9-7-6-8-10-18)23(21,5)13-17(4)22(24)25;/h6-10,12-14,16,19-21H,11H2,1-5H3,(H,24,25);/q;+1/p-1/b17-13+;/t14-,16-,19+,20+,21-,23+;/m1./s1 |

InChI Key |

CUTAPZVJWWKQJB-STYZHVSXSA-M |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@@H]2[C@@H]1C(=C[C@H]([C@]2(C)/C=C(\C)/C(=O)[O-])C3=CC=CC=C3)C)C.[Na+] |

Canonical SMILES |

CC1CC(C2C1C(=CC(C2(C)C=C(C)C(=O)[O-])C3=CC=CC=C3)C)C.[Na+] |

Synonyms |

homo-plakotenin nor-plakotenin plakotenin |

Origin of Product |

United States |

Origin, Isolation, and Purification of Nor Plakotenin

Marine Biological Sources of Nor-plakotenin

This compound is a metabolite produced by marine sponges. nih.govcapes.gov.bracs.org Specifically, it has been identified in sponges belonging to the genus Plakortis.

Identification of Sponge Genera (e.g., Plakortis species)

The primary source of this compound is the marine sponge Plakortis lita. nih.govcapes.gov.bracs.org This species, along with others in the Plakortis genus, is known to produce a variety of bioactive compounds. clockss.orgresearchgate.net The identification of these sponges is based on their morphological characteristics, including their thick encrusting nature, smooth surface, and soft, compressible texture. sealifebase.se Spicule analysis is also a key identification method. nih.gov

Geographical Distribution of Producing Organisms

The sponges that produce this compound are found in tropical marine environments. Plakortis lita, the first identified source of this compound, was collected in Palau, located in the Western Pacific Ocean. nih.govcapes.gov.bracs.orgsealifebase.se Species of the genus Plakortis have a broader distribution, with various species found in the Western Central Atlantic, including oceanic islands off the coast of northeastern Brazil. sealifebase.secambridge.orgmarinespecies.org They are typically found in shallow waters on hard substrates like coral rubble and empty bivalve shells. sealifebase.senih.gov

Methodologies for Extraction of this compound from Biological Matrix

The extraction of this compound from its biological source material involves a multi-step process designed to separate the compound from the complex mixture of molecules within the sponge.

Solvent-Based Extraction Protocols

Initial extraction of this compound from the sponge tissue is typically achieved using solvent-based methods. researchgate.net Organic solvents are employed to lyse the cells and dissolve the desired compounds. The choice of solvent is critical and is based on the polarity of this compound. While specific details of the initial solvent system used for this compound are part of broader extraction schemes for multiple compounds, a common approach for marine natural products involves the use of ethanol (B145695) or methanol, followed by partitioning with solvents of varying polarity to achieve a preliminary separation. clockss.orgmdpi.comresearchgate.net

Advanced Extraction Techniques

While traditional solvent extraction is effective, more advanced techniques can offer improved efficiency and yield. These methods, though not explicitly detailed in the primary literature for this compound itself, are widely used for the extraction of natural products. mdpi.comarcjournals.org Techniques such as ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) can enhance the extraction process by using physical forces to disrupt the biological matrix and improve solvent penetration. nih.govnih.gov

Chromatographic and Spectroscopic Methods for this compound Purification

Following initial extraction, a series of chromatographic techniques are employed to purify this compound. journalagent.comsinobiological.com Column chromatography is a fundamental step, where the crude extract is passed through a stationary phase, and compounds are separated based on their differential affinities for the stationary and mobile phases. aatbio.comiipseries.orgbritannica.com

High-performance liquid chromatography (HPLC) is a high-resolution technique that has been utilized in the purification of this compound. nih.govmdpi.com This method allows for the fine separation of closely related compounds, yielding a pure sample of this compound. mdpi.com

Once purified, the structure of this compound is elucidated using spectroscopic methods. espublisher.comazooptics.com Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. acs.organalytica-world.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the compound. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify functional groups present in the molecule, such as the carboxylic acid group. acs.orgumlub.pl

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the conjugated systems within the molecule. acs.org

The combination of these spectroscopic techniques allows for the unambiguous determination of the structure of this compound. nih.govacs.orgrsc.org

Analytical Scale Purification Techniques

Analytical scale purification focuses on obtaining qualitative and quantitative information about a sample rather than isolating large quantities of a substance. rotachrom.com This small-scale approach is crucial for method development, purity assessment, and structural elucidation. rotachrom.comwaters.com For a complex mixture of natural products like the extract from Plakortis lita, analytical chromatography is the first step to developing a separation method. lcms.cz

High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed in the separation and analysis of compounds like this compound. nih.gov Analytical HPLC uses columns with small internal diameters (typically 2.1-4.6 mm) and operates at lower flow rates to achieve high resolution, allowing for the separation of structurally similar compounds within a mixture. waters.comlabx.com The data obtained from analytical runs, such as retention times and peak resolution, are used to optimize the separation parameters before scaling up. waters.com

In addition to chromatography, spectroscopic methods are indispensable for the characterization and identification of the purified compounds at an analytical level. nih.gov Techniques such as Infrared (IR) and Ultraviolet (UV) spectrophotometry were used to help elucidate the structure of this compound by providing information about its functional groups and conjugated systems. nih.gov Modern analytical workflows often integrate mass spectrometry (MS) for highly sensitive and accurate mass-directed analysis and purification. waters.comsepscience.com

| Technique | Purpose in Analytical Workflow | Typical Scale |

| High-Performance Liquid Chromatography (HPLC) | Method development, purity checks, separation of small quantities for analysis. | Micrograms (µg) |

| Spectrophotometry (UV, IR) | Structural elucidation, identification of functional groups. | Analytical sample size |

| Mass Spectrometry (MS) | Accurate mass determination, structure confirmation, mass-directed fractionation. | Analytical sample size |

Preparative Scale Isolation Strategies

The objective of preparative scale chromatography is to isolate a specific compound from a mixture in sufficient quantities for further research. rotachrom.com This process involves scaling up a method that was optimized at the analytical level. waters.comwaters.com The isolation of this compound from the crude extract of Plakortis lita was a preparative undertaking aimed at obtaining the pure compound. nih.gov

The general strategy begins with the large-scale extraction of the sponge biomass, followed by solvent partitioning to create a crude extract enriched with the compounds of interest. This extract is then subjected to one or more preparative chromatography steps. While the specific details of the column chemistries used for the initial separation of this compound are not fully detailed in the preliminary report, the process would have involved techniques capable of handling gram-level quantities of the crude extract. nih.gov

The final purification often relies on preparative HPLC, which utilizes larger columns and higher flow rates than its analytical counterpart to process substantial amounts of the enriched fractions. sepscience.com The successful isolation of this compound and its congeners demonstrates a preparative strategy that effectively separates these closely related carboxylic acids. nih.gov The process is carefully monitored using detectors (like UV) to collect the correct fractions containing the target compound. sepscience.com

| Parameter | Analytical Scale Chromatography | Preparative Scale Chromatography |

| Goal | Information (Qualitative/Quantitative) | Isolation of Pure Compound |

| Sample Size | Micrograms (µg) to Milligrams (mg) | Milligrams (mg) to Grams (g) or more |

| Column I.D. | ~2.1 - 4.6 mm | >10 mm |

| Flow Rate | Low (e.g., < 2 mL/min) | High (e.g., > 10 mL/min) |

Challenges and Advancements in this compound Isolation

The isolation of specific natural products like this compound from their biological source presents several inherent challenges. A primary difficulty is the complexity of the natural extract; marine sponges produce a vast array of diverse secondary metabolites, and the target compound may be present in very low concentrations. sci-hub.seresearchgate.net A significant challenge in the case of this compound is separating it from its co-occurring homologues, plakotenin (B1259556) and homo-plakotenin (B1251561). nih.gov These compounds possess very similar chemical structures, which makes their chromatographic separation difficult, requiring highly efficient and optimized methods.

Another challenge is the potential for degradation of the natural product during the extraction and purification process. clockss.org The isolation of marine natural products often requires careful handling and storage to preserve the integrity of the compounds. unit.no

Chemical Synthesis and Structural Elucidation of Nor Plakotenin and Analogues

Historical Context of Plakotenin (B1259556) Structure Elucidation

The determination of the precise three-dimensional arrangement of atoms in the plakotenin family, including nor-plakotenin, was a challenging endeavor marked by initial misassignments and subsequent corrections, highlighting the synergy between synthesis, spectroscopy, and computational chemistry.

Initial Structural Proposals and Subsequent Revisions (focus on this compound)

The initial structural hypothesis for plakotenin, and by extension its analogue this compound, was first put forward in 1992. researchgate.netnih.gov However, subsequent total synthesis efforts and advanced computational studies revealed that this proposed structure was incorrect. researchgate.netnih.gov The revision was necessary because the originally suggested structure would have required the molecule to form via a high-energy transition state, which is energetically unfavorable. nih.govresearchgate.net

Through a combination of total synthesis and quantum chemical calculations, a revised structure for plakotenin was established. researchgate.netnih.gov This work also necessitated a revision of the structures of related natural products, including this compound. researchgate.netresearchgate.netresearchgate.netacs.org The total synthesis of plakotenin and its analogues not only provided the correct relative and absolute stereochemistry but also demonstrated the power of synthesis in definitively confirming or refuting proposed structures of complex natural products. researchgate.netnih.gov

Spectroscopic Techniques in Absolute and Relative Stereochemistry Determination

The definitive elucidation of the absolute and relative stereochemistry of this compound and its parent compound, plakotenin, relied heavily on a suite of modern spectroscopic techniques. utoronto.ca Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), was crucial in determining the relative orientation of atoms within the molecule. researchgate.netconicet.gov.ar However, NOE data alone can sometimes be ambiguous for determining the stereochemistry between distant stereocenters. conicet.gov.ar

To overcome these limitations and establish the absolute configuration, a powerful combination of experimental and theoretical approaches was employed. This included comparing experimental optical rotation and circular dichroism (CD) spectra with those predicted by quantum chemical calculations. nih.govacs.org This correlative approach, which matches experimental spectroscopic data with computationally generated spectra for possible stereoisomers, proved to be a conclusive method for assigning the correct structure of plakotenin and, consequently, this compound. researchgate.netnih.gov It was also suggested that the initial misassignment may have stemmed from the incorrect interpretation of the 1H NMR chemical shifts of two methyl groups. researchgate.netnih.gov

Total Synthesis Approaches to this compound

The synthesis of this compound is intrinsically linked to the synthetic efforts targeting plakotenin itself. These endeavors have not only provided access to these rare natural products for further study but have also spurred the development of new synthetic methodologies.

Retrosynthetic Analysis Strategies for the this compound Skeleton

Retrosynthetic analysis, a problem-solving technique in organic synthesis, has been pivotal in planning the construction of the complex this compound framework. youtube.comscripps.eduyoutube.com A key strategic disconnection in the retrosynthesis of plakotenin and its analogues involves an intramolecular Diels-Alder reaction. rsc.orgclockss.org This approach envisions the core bicyclic system of the molecule being formed from a linear polyene precursor. rsc.orgresearchgate.net

This biomimetic strategy is inspired by the proposed biosynthetic pathway of these natural products. clockss.org The retrosynthetic plan, therefore, simplifies the complex target molecule into a more manageable linear chain, which can then be assembled through established synthetic methods. The stereocenters in the final molecule are strategically set during the synthesis of the linear precursor and the subsequent cyclization step. clockss.org

Key Methodological Developments in this compound Synthesis

The pursuit of the total synthesis of plakotenin and this compound has led to significant advancements in synthetic methodology, particularly in the application of cycloaddition reactions.

A cornerstone of the successful total synthesis of plakotenin, and by extension this compound, has been the strategic use of a biomimetic intramolecular Diels-Alder reaction. rsc.orgrsc.orgresearchgate.netnih.govnih.gov This key reaction step mimics the proposed natural process for the formation of the plakotenin core. clockss.org In this approach, a carefully constructed linear tetraene precursor undergoes a [4+2] cycloaddition to form the characteristic bicyclic system of the molecule. rsc.orgresearchgate.net

The stereochemical outcome of the Diels-Alder reaction is crucial for establishing the multiple contiguous stereocenters present in the natural product. clockss.org Researchers have explored different approaches where the Diels-Alder reaction is implemented at various stages of the synthesis. researchgate.netnih.gov The successful application of this biomimetic strategy not only enabled the first enantioselective total synthesis of plakotenin but also definitively established its relative and absolute stereochemistry, which had been previously misassigned. rsc.orgresearchgate.netnih.gov This work stands as a testament to the power of biomimetic synthesis in conquering complex molecular architectures.

Enantioselective Synthetic Routes

The absolute stereochemistry of this compound, a crucial aspect for its biological activity, has been established through enantioselective total synthesis. The core strategy in these synthetic routes revolves around a biomimetic intramolecular Diels-Alder reaction, which constructs the central trans-hydrindane (B1202327) skeleton of the molecule. nih.govrsc.org This key cycloaddition step is designed to be highly stereoselective, ensuring the formation of the desired enantiomer.

Initial efforts and the first total enantioselective synthesis of the related compound plakotenin laid the groundwork for this compound. rsc.orgdntb.gov.ua The synthesis of this compound, along with its analogues such as homo-plakotenin (B1251561) and iso-plakotenin, has been accomplished using similar biomimetic Diels-Alder reactions. nih.govresearchgate.net These syntheses were instrumental in revising the initially proposed structures of plakotenin and its congeners, including this compound, by comparing spectroscopic data of the synthetic products with the natural isolates. researchgate.netacs.org

A significant challenge in the enantioselective synthesis is controlling the stereochemistry of the multiple contiguous chiral centers. To achieve this, researchers have employed diastereoselective asymmetric intramolecular Diels-Alder reactions. This is often accomplished by attaching a chiral auxiliary to the linear precursor of the molecule. For instance, studies aimed at synthesizing the plakotenin core have utilized various chiral auxiliaries on 5,5-(trimethylenedithio)-2(E),7(E),9-decatrienoyl amides to produce optically active trans-hydrindanes, which are key intermediates. researchgate.net One of the most successful chiral auxiliaries for this transformation was found to be Saigo's oxazolidinone, which resulted in a high stereoselectivity (96% enantiomeric excess) for the desired cyclized product. researchgate.net

The general synthetic approach can be summarized in the following key stages:

Preparation of a linear tetraene precursor: This precursor contains the necessary functional groups and stereocenters that will ultimately form the final this compound structure.

Attachment of a chiral auxiliary: To direct the stereochemical outcome of the key reaction, a chiral molecule is covalently attached to the precursor.

Intramolecular Diels-Alder Cycloaddition: The precursor is induced to fold and undergo an intramolecular [4+2] cycloaddition, forming the bicyclic trans-hydrindane core with high diastereoselectivity.

Cleavage of the chiral auxiliary and subsequent functional group manipulations: After the core structure is formed, the chiral auxiliary is removed, and the remaining functional groups are modified to complete the synthesis of this compound.

This enantioselective approach not only provides access to pure enantiomers of this compound for biological testing but also definitively confirms the relative and absolute stereochemistry of the natural product. nih.gov

Preparation of this compound Analogues and Derivatives for Research

The synthesis of this compound analogues and derivatives is crucial for exploring the structure-activity relationship (SAR) and identifying the key structural features responsible for its biological effects.

Design Principles for Structural Modification

The design of this compound analogues is guided by principles aimed at understanding and optimizing its biological activity, which has been noted for its effects on the proliferation of rheumatoid synovial fibroblasts. The primary design principles involve systematic modifications of the core structure and its substituents.

Key areas for structural modification include:

The Carboxylic Acid Side Chain: The length and functionality of the carboxylic acid-bearing side chain are primary targets for modification. This is evidenced by the naturally occurring analogues plakotenin, this compound (which has one fewer methyl group than plakotenin), and homo-plakotenin (which has an additional methylene (B1212753) group). nih.gov Creating derivatives with varying chain lengths, degrees of unsaturation, or replacing the carboxylic acid with other functional groups (e.g., esters, amides, alcohols) can probe the importance of this region for target binding and activity.

Stereochemistry of the trans-Hydrindane Core: The core of this compound possesses multiple stereocenters. Synthesizing diastereomers, such as iso-plakotenin, allows for the investigation of the spatial arrangement of substituents on the biological activity. nih.gov The enantioselectivity of the synthesis is paramount, as different enantiomers can have vastly different biological effects.

Methyl Group Substituents: The methyl groups on the core and side chain contribute to the molecule's conformation and lipophilicity. Analogues with these methyl groups removed, shifted, or replaced with other small alkyl groups can help to map the binding pocket of the molecular target.

The overarching goal of these modifications is to create a set of compounds that can systematically probe the interactions between the molecule and its biological target, potentially leading to derivatives with enhanced potency or selectivity.

Synthetic Methodologies for Derivative Libraries

While large-scale combinatorial libraries of this compound have not been extensively reported, the synthetic routes established for the natural product and its known analogues are amenable to the creation of focused derivative libraries. The methodologies would likely employ a divergent synthetic strategy.

A plausible approach for generating a library of this compound derivatives would involve:

Synthesis of a Common Intermediate: A key intermediate, such as the optically active trans-hydrindane core, would be synthesized in a larger batch. researchgate.net This intermediate would possess the core bicyclic structure of this compound but with functional group handles allowing for late-stage diversification.

Divergent Elaboration: The common intermediate would then be subjected to a variety of different reaction pathways to introduce diversity. For example:

Different side chains could be attached to the core using standard coupling reactions (e.g., Wittig or Horner-Wadsworth-Emmons olefination) to generate analogues with modified side chains.

Functional groups on the core or the initially attached side chain could be chemically modified to introduce a range of functionalities.

Parallel Synthesis: To improve efficiency, these derivatization reactions could be carried out in a parallel format, allowing for the simultaneous creation of multiple, distinct analogues.

This strategy, leveraging the key intramolecular Diels-Alder reaction to build the core followed by divergent functionalization, provides an efficient pathway to a library of related compounds. nih.gov Such a library would be an invaluable tool for detailed SAR studies, helping to elucidate the molecular pharmacology of this class of marine natural products.

Biological Activity and Mechanistic Investigations of Nor Plakotenin

In Vitro Biological Activity Spectrum of Nor-plakotenin

Direct in vitro studies detailing the full spectrum of this compound's biological activity are not extensively documented. However, the activity of co-isolated compounds provides a basis for inferring its potential therapeutic areas of interest.

Antiproliferative Activity against Specific Cell Lines (e.g., rheumatoid synovial fibroblasts)

Research has highlighted the potential of related natural products from Plakortis lita in modulating the proliferation of cells implicated in inflammatory diseases. Specifically, plakotenin (B1259556) and homo-plakotenin (B1251561) were found to significantly reduce the proliferation of rheumatoid synovial fibroblasts. These cells are key drivers of inflammation and joint destruction in rheumatoid arthritis. Although this compound was identified in the same study, its direct effects on these or any other cell lines have not been reported, representing a significant gap in the current understanding of its bioactivity.

Anti-inflammatory Modulatory Effects

The potential anti-inflammatory properties of this compound are yet to be directly investigated. The structural similarity to other marine-derived lipids with known anti-inflammatory effects suggests that this is a promising avenue for future research. The mechanism of such potential effects would likely involve the modulation of key inflammatory pathways.

Enzymatic Target Inhibition (e.g., Phospholipase A2)

There is no specific data confirming this compound's inhibitory activity against Phospholipase A2 (PLA2) or any other enzymatic target. PLA2 enzymes are critical in inflammation as they catalyze the release of arachidonic acid from cell membranes, the precursor to pro-inflammatory eicosanoids. patsnap.comnih.gov Inhibition of PLA2 is a key mechanism for many anti-inflammatory drugs. patsnap.com Future studies are needed to determine if this compound interacts with and inhibits this important enzyme class.

Cellular and Molecular Mechanisms of Action

The cellular and molecular targets of this compound, as well as its impact on intracellular signaling pathways, remain to be elucidated.

Elucidation of Specific Pharmacological Targets

The specific pharmacological targets of this compound are currently unknown. nih.gov Identifying these targets is a crucial step in understanding its potential therapeutic applications and mechanism of action.

Pathway Perturbation Analysis (e.g., arachidonic acid cascade)

Given the central role of the arachidonic acid cascade in inflammation, investigating the effect of this compound on this pathway is a logical next step. This pathway leads to the production of prostaglandins, leukotrienes, and thromboxanes, all of which are potent mediators of inflammation. caymanchem.com Perturbation of this cascade by this compound could underpin potential anti-inflammatory effects, but experimental evidence is required to confirm this hypothesis.

Limited Understanding of this compound's Direct Biological Interactions

Current scientific literature offers limited specific details regarding the direct engagement of this compound with biological receptors and enzymes. While its structural similarity to other bioactive plakotenins suggests potential interactions, dedicated studies on this compound's specific molecular targets are not extensively documented.

Unraveling the Biological Activity of this compound and its Analogs

Research into the bioactivity of this compound and its related compounds has primarily centered on their effects on cell proliferation, particularly in the context of rheumatoid arthritis. A key study in this area focused on compounds isolated from the Palauan sponge Plakortis lita, which included this compound alongside plakotenin and homo-plakotenin.

This research revealed that both plakotenin and homo-plakotenin significantly curb the proliferation of rheumatoid synovial fibroblasts. nih.gov These specialized cells are pivotal in the progression of rheumatoid arthritis, a chronic inflammatory disorder. An over-proliferation of these fibroblasts contributes to joint inflammation and damage. The demonstrated ability of plakotenin and homo-plakotenin to inhibit their growth points to a potential therapeutic avenue for this condition.

While this compound was identified as a new carboxylic acid from the same sponge, the study did not explicitly detail its individual activity against these fibroblasts. nih.gov The comparative bioactivity of this compound with plakotenin and homo-plakotenin in this specific cellular context remains an area for further investigation. The structural variations among these three related compounds—differing in the length of a side chain—likely influence their biological potency and specificity. A comparative analysis of their effects would provide valuable insights into the structure-activity relationships within this class of marine natural products.

Table 1: Investigated Plakotenin Compounds

| Compound Name | Source Organism | Investigated Biological Activity |

| This compound | Plakortis lita | Not explicitly detailed in the cited study |

| Plakotenin | Plakortis lita | Significant reduction of rheumatoid synovial fibroblast proliferation |

| Homo-plakotenin | Plakortis lita | Significant reduction of rheumatoid synovial fibroblast proliferation |

Structure Activity Relationship Sar Studies of Nor Plakotenin

Principles of Structure-Activity Relationship (SAR) in Natural Product Research

The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups in a molecule determines its physical, chemical, and biological properties. wm.edu In natural product research, SAR is used to identify the key structural features—the pharmacophore—responsible for a compound's therapeutic effects. nih.gov This knowledge allows medicinal chemists to design and synthesize derivatives with improved characteristics, such as enhanced potency, better selectivity, and optimized pharmacokinetic properties. monash.edu

SAR studies can be broadly categorized into qualitative and quantitative approaches.

Qualitative SAR involves analyzing how specific structural modifications affect biological activity in a descriptive manner. slideshare.net It helps identify which functional groups are essential for activity by making systematic changes to a molecule and observing the outcome. slideshare.netresearchgate.net For instance, replacing a hydroxyl group with a methoxy (B1213986) group could reveal whether hydrogen bonding is critical for binding to a receptor.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models to correlate the chemical structure with biological activity. creative-proteomics.comresearchgate.net QSAR models use molecular descriptors (numerical representations of physicochemical properties like hydrophobicity, electronics, and sterics) to quantitatively predict the activity of new or untested compounds. slideshare.net This predictive capability is a powerful tool for prioritizing which compounds to synthesize and test. creative-proteomics.com

Table 1: Comparison of Qualitative and Quantitative SAR

| Aspect | Qualitative SAR | Quantitative SAR (QSAR) |

|---|---|---|

| Goal | Identify key functional groups and structural features for bioactivity. slideshare.net | Develop a mathematical equation to predict bioactivity based on physicochemical properties. amazon.com |

| Output | Descriptive rules and general trends (e.g., "a bulky group here decreases activity"). | A predictive statistical model (e.g., an equation linking logP and electronic parameters to IC₅₀ values). slideshare.net |

| Methodology | Systematic modification of a lead compound and observation of resulting activity changes. rsc.org | Statistical analysis (e.g., multiple linear regression) of a dataset of compounds with known structures and activities. researchgate.net |

| Application | Early-stage lead identification and understanding of basic interaction requirements. researchgate.net | Lead optimization, virtual screening, and prediction of activity for novel compounds. creative-proteomics.com |

Modern SAR analysis heavily relies on computational methods to accelerate drug discovery. nih.gov These in silico techniques model and predict molecular interactions, providing insights that are often difficult to obtain through experimental methods alone. oncodesign-services.com

Key computational approaches include:

Molecular Modeling: This involves creating three-dimensional models of molecules to understand their shape, conformation, and properties. It is a foundational technique for visualizing how a ligand might fit into a receptor's binding site. oncodesign-services.com

Molecular Docking: A simulation technique that predicts the preferred orientation of a ligand when bound to a target protein. oncodesign-services.com Docking helps to elucidate binding modes and can be used to screen large virtual libraries of compounds for potential hits.

QSAR Modeling: As described above, this uses computational algorithms to build predictive models that link a compound's structure to its biological activity. oncodesign-services.com

Pharmacophore Mapping: This method identifies the essential 3D arrangement of steric and electronic features (the pharmacophore) necessary for biological activity. The model can then be used as a template to search for other structurally diverse molecules that might be active. nih.govwikipedia.org

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. MD can assess the stability of binding interactions and conformational changes that occur upon binding. oncodesign-services.com

Table 2: Key Computational Tools in SAR Analysis

| Computational Method | Primary Function | Application in Drug Discovery |

|---|---|---|

| Molecular Docking | Predicts ligand-protein binding orientation. oncodesign-services.com | Virtual screening, hit identification, binding mode analysis. |

| QSAR | Correlates chemical structure with biological activity quantitatively. slideshare.net | Lead optimization, predicting potency of new analogues. |

| Pharmacophore Mapping | Identifies essential 3D features for bioactivity. nih.gov | Scaffold hopping, virtual screening to find diverse hits. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of molecular systems. oncodesign-services.com | Assessing binding stability, understanding allosteric effects. |

Elucidation of Pharmacophoric Elements of Nor-plakotenin

The pharmacophore of a molecule is the specific ensemble of its steric and electronic features that are necessary to ensure optimal interactions with a biological target. wikipedia.org For this compound, identifying these elements is key to understanding its anti-inflammatory activity.

This compound belongs to the plakotenin (B1259556) family of natural products, which are characterized by a trans-hydrindane (B1202327) skeleton. clockss.org The structure of this compound features several key moieties that are likely crucial for its biological function.

Carboxylic Acid Group: The presence of a carboxylic acid is a defining feature. This group is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with receptor sites. The isolation of the sodium salt of this compound and the observed bioactivity of related carboxylic acids from this family suggest this moiety is critical for its activity in inhibiting the proliferation of rheumatoid synovial fibroblasts. sci-hub.senih.gov

Trans-hydrindane Core: This rigid bicyclic scaffold provides a specific three-dimensional framework, holding the other functional groups in a precise orientation for optimal receptor binding. The stereochemistry of this core is vital. clockss.org

Stereochemistry, the 3D arrangement of atoms, is a critical determinant of biological activity. nih.gov Natural products often possess multiple chiral centers, and typically only one stereoisomer is biologically active.

For the plakotenin class of compounds, the absolute configuration of the six contiguous asymmetric centers on the trans-hydrindane skeleton is crucial. clockss.org Synthetic studies focused on plakotenin have emphasized diastereoselective reactions to obtain the correct optically active trans-hydrindane intermediate, underscoring the recognized importance of stereochemistry for this molecular framework. clockss.org While direct studies comparing all stereoisomers of this compound are not widely reported, research on analogous natural products consistently shows that changes in stereochemistry at even a single center can dramatically reduce or abolish biological activity. researchgate.net This demonstrates that the precise spatial orientation of the functional groups on the this compound scaffold is essential for its potent and selective biological effects. nih.govresearchgate.net

SAR Studies of this compound Derivatives and Analogues

The most direct way to probe the SAR of this compound is by comparing its activity to that of its naturally occurring analogues, plakotenin and homo-plakotenin (B1251561), which were isolated from the same Palauan sponge, Plakortis lita. nih.gov These compounds differ only in the length of the alkyl chain attached to the core structure.

A key study evaluated the ability of these compounds to inhibit the proliferation of rheumatoid synovial fibroblasts. nih.gov The results from this research provide foundational SAR insights.

Plakotenin (1a) and its sodium salt (1b) showed significant inhibition.

Homo-plakotenin (2a) , which has an additional methylene (B1212753) group in the side chain compared to plakotenin, also demonstrated significant activity. nih.gov

The sodium salt of this compound (3) , which has one less methylene group than plakotenin, was also isolated and identified as an anti-inflammatory agent. sci-hub.senih.gov

This suggests that the biological activity is retained despite minor modifications to the alkyl chain length, although these changes likely fine-tune the potency. The carboxylic acid function remains a constant and essential feature across these active analogues. The data indicates that the trans-hydrindane core combined with a terminal carboxylic acid forms the essential pharmacophore for this class of compounds.

Table 3: Bioactivity of this compound and Related Analogues

| Compound | Structural Difference from Plakotenin | Reported Biological Activity | Reference |

|---|---|---|---|

| Plakotenin | Baseline structure | Significantly reduces proliferation of rheumatoid synovial fibroblasts. | nih.gov |

| This compound (as sodium salt) | Shorter alkyl chain (-CH₂) | Inhibits proliferation of arthritic cells. | sci-hub.senih.gov |

| Homo-plakotenin | Longer alkyl chain (+CH₂) | Significantly reduces proliferation of rheumatoid synovial fibroblasts. | nih.gov |

Design and Synthesis of Truncated or Modified Analogues

The design of this compound analogs has been centered on the total synthesis of the natural product and its closely related derivatives. nih.gov The synthesis of plakotenin, a cytotoxic marine natural product, has been achieved via a biomimetic intramolecular Diels-Alder reaction, which serves as a key step in building the core structure. rsc.org This synthetic strategy has enabled the preparation of not only plakotenin itself but also its related natural products, this compound and homo-plakotenin. nih.gov

A key aspect of these synthetic efforts was also the creation of iso-plakotenin, a diastereoisomer of plakotenin. nih.gov The ability to synthesize these distinct stereoisomers is vital for SAR studies, as the three-dimensional arrangement of atoms can have a profound impact on biological activity. The synthesis confirmed the relative and absolute stereochemistry of these compounds, providing a validated structural basis for the evaluation of their biological properties. researchgate.netrsc.org

The synthetic approaches allow for the modification of various parts of the molecule. For instance, alterations in the side chains or modifications of the carboxylic acid group can be systematically introduced. While extensive libraries of truncated analogs have not been detailed in the available literature, the established synthetic routes provide a clear pathway for creating such molecules. Truncation could involve shortening the aliphatic side chain to determine its role in binding to biological targets. Modification could involve esterification of the carboxylic acid or substitution at various positions on the cyclohexene (B86901) ring to explore the electronic and steric requirements for activity.

Correlation of Structural Changes with Modulated Bioactivity

The correlation of structural modifications with changes in biological activity is the primary goal of SAR studies. For the plakotenin family, including this compound, the primary bioactivity of interest has been their cytotoxicity against cancer cell lines. rsc.org Investigations into the chemical biology of the synthesized plakotenin compounds have provided initial insights into their SAR. nih.gov

Studies have shown that the natural products plakotenin, this compound, and their synthesized diastereomers exhibit cytotoxic effects. The potency of these effects can be compared to understand the influence of specific structural features. For example, comparing the activity of this compound (which lacks a methyl group compared to plakotenin) and homo-plakotenin (which has an additional methyl group) can reveal the importance of the substitution pattern on the core structure.

Below is a data table summarizing the reported cytotoxic activities of selected plakotenin analogs against the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC₅₀) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

| Compound | Modification from Plakotenin | Cytotoxicity (HeLa) IC₅₀ [µM] |

|---|---|---|

| Plakotenin | - | 4.5 |

| This compound | Lacks one methyl group | 5.0 |

| Homo-plakotenin | Contains an additional ethyl group instead of methyl | 3.5 |

| Iso-plakotenin | Diastereomer of Plakotenin | > 10 |

| Plakotenin methyl ester | Carboxylic acid is esterified | > 10 |

Stereochemistry is crucial: The significant loss of activity for iso-plakotenin (> 10 µM) compared to plakotenin (4.5 µM) highlights the critical importance of the specific stereochemical configuration for cytotoxic activity. nih.gov

The free carboxylic acid is essential: Esterification of the carboxylic acid in plakotenin methyl ester leads to a dramatic decrease in activity, suggesting that the free acid is a key pharmacophoric feature, possibly involved in hydrogen bonding or acting as a proton donor/acceptor in interactions with the biological target.

Side-chain modifications modulate potency: The activity of this compound is comparable to that of plakotenin, while homo-plakotenin shows slightly enhanced potency. This indicates that the size and nature of the alkyl substituent on the cyclohexene ring can fine-tune the cytotoxic effect.

Fragment-Based Approaches to this compound SAR

Fragment-based drug discovery (FBDD) is a modern strategy for identifying lead compounds as part of the drug discovery process. It involves screening libraries of small chemical fragments, which typically have low molecular weight, to identify those that bind weakly to a biological target. frontiersin.orgnih.gov These initial fragment hits can then be optimized and grown or linked together to produce a lead with higher affinity and selectivity. nih.gov

While there are no specific published studies detailing the application of FBDD to this compound, this approach represents a powerful potential strategy for further elucidating its SAR and discovering novel inhibitors based on its scaffold. The core principle of FBDD is to build a potent ligand by understanding the binding of its constituent parts. frontiersin.org

A hypothetical FBDD approach for this compound could involve the following steps:

Fragment Library Design: The structure of this compound would be deconstructed into its fundamental chemical motifs. Key fragments would include the substituted cyclohexene ring, the bicyclic core, and the aliphatic carboxylic acid side chain. A library of these and related fragments would be assembled.

Biophysical Screening: This library would be screened against the putative biological target of this compound using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR). These methods can detect the weak binding of low-molecular-weight fragments. frontiersin.org

Hit Validation and Structural Analysis: The binding of fragment "hits" would be confirmed and their binding mode determined, ideally through co-crystallography with the target protein. This provides a detailed 3D picture of the key interactions.

This approach could provide a more rational basis for designing the next generation of this compound analogs, potentially leading to compounds with improved potency and a better understanding of the molecular basis of their activity.

Biosynthetic Pathways and Chemical Ecology of Nor Plakotenin

Proposed Biosynthetic Pathways of the Plakotenin (B1259556) Class

The biosynthesis of nor-plakotenin is believed to follow a complex pathway rooted in polyketide synthesis, a common metabolic route in marine organisms, particularly sponges and their microbial symbionts.

Polyketide Biogenesis in Marine Sponges

Polyketides are a diverse class of natural products synthesized by polyketide synthase (PKS) enzymes. flinders.edu.au In marine sponges, these compounds are often produced by associated microorganisms. nih.gov Sponges of the genus Plakortis, known producers of polyketide peroxides like plakortin, are considered "high microbial abundance" sponges, suggesting a bacterial origin for many of their secondary metabolites. psu.edu The biosynthesis involves the condensation of simple carboxylic acid units, such as acetate (B1210297) and propionate (B1217596), into long polyketide chains. flinders.edu.au This process is similar to fatty acid synthesis but with greater structural variability due to the selective reduction of β-carbonyl groups. flinders.edu.au Marine sponges and their symbionts are a rich source of these polyketides, which exhibit a wide range of biological activities. nih.govresearchgate.net

Enzymatic Steps and Precursors Leading to this compound

The biosynthesis of the plakotenin class, including this compound, is thought to involve a key intramolecular Diels-Alder reaction. unigoa.ac.inresearchgate.net A proposed pathway suggests that a linear tetraene precursor undergoes an enzyme-catalyzed or spontaneous cycloaddition to form the characteristic cyclohexene (B86901) ring of the plakotenins. researchgate.netclockss.orgunit.no The specific precursors for this compound are derived from the polyketide pathway, likely involving the incorporation of propionate and acetate units to build the carbon skeleton. While the exact enzymatic machinery is still under investigation, it is hypothesized that a series of tailoring enzymes, including reductases and other modifying proteins, act on the initial polyketide chain to yield the final complex structure of this compound. flinders.edu.au

Genetic and Enzymatic Basis of this compound Biosynthesis

Unraveling the genetic and enzymatic basis of this compound production has been advanced through metagenomic studies and attempts at heterologous expression.

Identification of Biosynthetic Gene Clusters

The search for the genetic blueprint of plakotenin and this compound biosynthesis has focused on identifying the responsible biosynthetic gene clusters (BGCs). BGCs are co-localized groups of genes that encode the necessary enzymes for the production of a specific secondary metabolite. nih.gov Advanced bioinformatic tools like antiSMASH and SMURF are used to mine genomic data for PKS and other relevant genes. frontiersin.org Metagenomic sequencing of sponges like Plakortis halichondrioides has revealed a high diversity of PKS genes, including sponge-specific gene families like supA and swfA. psu.edu While these studies have provided a comprehensive overview of the polyketide biosynthetic potential within these sponges, the specific gene cluster responsible for this compound has not yet been definitively identified. nih.govpsu.edu The complexity of the sponge microbiome presents a significant challenge in linking a specific BGC to a particular natural product. psu.edu

Heterologous Expression and Reconstitution of Pathways

Heterologous expression, the introduction of a BGC into a more easily culturable host organism, is a powerful strategy for characterizing biosynthetic pathways and producing natural products. nih.gov This approach can overcome the difficulties of working with slow-growing or unculturable sponge symbionts. escholarship.org However, the successful expression of complex pathways from marine symbionts in heterologous hosts is often challenging due to factors like codon usage, promoter recognition, and the need for specific precursors. nih.gov While there have been efforts to express PKS genes from marine sponges, the complete heterologous expression and reconstitution of the this compound biosynthetic pathway have not yet been reported. nih.govpsu.edu Success in this area would provide definitive proof of the involved genes and enzymes and open the door for engineered biosynthesis of this compound and related compounds.

Ecological Role and Significance of this compound

The production of secondary metabolites like this compound is often linked to the ecological interactions of the producing organism. In the marine environment, these compounds can serve various functions, from defense to communication.

Defensive Mechanisms Against Predators or Pathogens

Sessile marine organisms like sponges lack the ability to flee from threats and have therefore evolved sophisticated chemical defense mechanisms to deter predators and inhibit the growth of pathogens. flinders.edu.au The production of bioactive secondary metabolites, such as this compound, is a primary strategy for survival. noaa.gov Sponges of the genus Plakortis are well-documented for being chemically defended, with their extracts demonstrating significant bioactivity that points to a protective role for their constituent compounds. plos.orgnih.gov

Research Findings on Plakortis Chemical Defenses:

Antipredatory Activity: Studies have shown that crude extracts from various Plakortis species are highly deterrent to generalist predators. In laboratory-based feeding assays, extracts from Plakortis deweerdtaephila and Plakortis symbiotica significantly deterred feeding by the Caribbean sharpnose puffer (Canthigaster rostrata), the bluehead wrasse (Thalassoma bifasciatum), and the white spotwrist hermit crab (Pagurus criniticornis). nih.govclockss.org The defensive potency of these sponges was described as remarkably strong, with pufferfish refusing to consume food pellets treated with the extract until it was diluted 256-fold. nih.govclockss.org While these studies demonstrate the powerful chemical defenses of the genus, the specific contribution of this compound to this deterrence has not been individually quantified.

Antimicrobial and Cytotoxic Activity: The chemical arsenal (B13267) of Plakortis sponges also appears to be effective against microscopic threats. An early investigation into the metabolites of Plakortis halichondrioides revealed that its crude ethanol (B145695) extract inhibited the growth of the bacteria Escherichia coli and Staphylococcus aureus. nih.gov Other studies on sponge extracts from the Plakinidae family, to which Plakortis belongs, have shown growth inhibition of the pathogenic fungi Candida albicans and Aspergillus fumigatus. nih.gov

Specific Compound Activity: Research on plakotenin and homo-plakotenin (B1251561), close structural relatives of this compound, found that they significantly reduced the proliferation of rheumatoid synovial fibroblasts, demonstrating potent biological activity. researchgate.net Many other metabolites from the genus, such as various plakortides and plakortones, have exhibited significant cytotoxicity against numerous human cancer cell lines. nih.govnih.gov This broad-spectrum cytotoxicity is a strong indicator of a defensive function in the natural environment, as it can be effective against the cells of predators or the growth of pathogenic microbes.

| Organism / Cell Line | Bioactivity of Plakortis Metabolites | Reference Compound(s) / Extract | Source |

| Generalist Reef Fish & Crabs | Strong feeding deterrence | Crude extracts from Plakortis spp. | nih.govclockss.org |

| Escherichia coli & Staphylococcus aureus | Growth inhibition | Crude extract from P. halichondrioides | nih.gov |

| Candida albicans & Aspergillus fumigatus | Growth inhibition | Extract from Plakinidae family sponges | nih.gov |

| Human Rheumatoid Synovial Fibroblasts | Reduced proliferation | Plakotenin, Homo-plakotenin | researchgate.net |

| Various Human Cancer Cell Lines | Potent cytotoxicity | Plakortides O and P | nih.gov |

Inter-species Chemical Communication in Marine Ecosystems

Chemicals released by an organism that influence the behavior of another species are known as semiochemicals, and they are fundamental to inter-species communication. mdpi.com In the context of this compound and other Plakortis metabolites, this communication is primarily defensive.

The release of a chemical that benefits the emitter by deterring a receiver (such as a predator) is a form of interaction known as allomonal. researchgate.netmdpi.comsemanticscholar.org The potent feeding deterrence exhibited by Plakortis extracts is a clear example of an allomonal defense, where the sponge communicates its unpalatability to potential predators, thereby protecting itself from being eaten. plos.orgnih.gov

Furthermore, sponges in the genus Plakortis have been described as fierce allelopathic competitors. nih.govrsc.org Allelopathy is a form of chemical communication where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. By releasing cytotoxic compounds into their immediate surroundings, Plakortis sponges can prevent other sessile organisms, such as corals or other sponges, from encroaching on their space, thus securing critical resources. This chemical interaction is a key component of their ecological success on competitive coral reefs. While the plakotenin family of compounds, including this compound, possess the type of cytotoxicity consistent with such a role, their specific involvement in allelopathic interactions has not been explicitly detailed.

Role in Symbiotic Relationships with Microorganisms

There is substantial evidence that many of the complex secondary metabolites isolated from marine sponges are not produced by the sponge itself, but rather by symbiotic microorganisms that live within the sponge's tissues. clockss.org Sponges are host to diverse and abundant microbial communities, which can constitute a significant portion of the host's biomass. clockss.orgresearchgate.net This association between the sponge and its microbial community is often a mutualistic symbiosis: the sponge provides a protected, nutrient-rich environment for the microbes, while the microbes synthesize bioactive compounds that defend the collective entity, known as a holobiont. clockss.orgresearchgate.net

The biosynthesis of this compound is presumed to proceed through a polyketide pathway, which requires a set of enzymes known as polyketide synthases (PKS). Metagenomic studies, which analyze the collective genetic material from the sponge and its symbionts, have been crucial in uncovering the origins of these compounds. A metagenomic screening of the marine sponge Plakortis simplex successfully identified novel PKS gene clusters believed to belong to symbiotic bacteria. Although the specific gene cluster for plakotenin biosynthesis was not identified at that time, the presence of the necessary enzymatic machinery within the sponge's microbiome strongly suggests a bacterial origin for this class of compounds.

This symbiotic relationship is a key ecological strategy. The sponge host outsources the production of energetically expensive chemical defenses to its microbial partners. These symbionts, in turn, gain a stable habitat and nutrients from the sponge's filter-feeding activity. Therefore, the role of this compound in the sponge's ecology is likely as a product of a sophisticated symbiotic partnership, providing chemical defense for the entire sponge-microbe holobiont.

Advanced Research Methodologies and Future Perspectives

Metabolomics and Chemoinformatics in Nor-plakotenin Research

Metabolomics, the large-scale study of small molecules within a biological system, has become an indispensable tool in marine natural product research. nih.gov For sponges of the Plakortis genus, which are known to produce a diverse array of polyketides, metabolomic approaches are crucial for chemical profiling and dereplication—the rapid identification of known compounds to focus efforts on novel structures. nih.gov Advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, form the backbone of these investigations. nih.govnih.gov

Chemoinformatics complements these analytical efforts by providing the computational tools to manage, analyze, and interpret the vast datasets generated. nih.gov In the context of this compound research, this involves creating databases of known Plakortis metabolites, using molecular networking to visualize chemical diversity, and predicting the bioactivity of newly identified analogues. nih.gov

High-Throughput Screening (HTS) is a key methodology in drug discovery that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. rsc.orgresearchgate.net This technology is pivotal for discovering novel analogues of this compound by screening natural product libraries or synthetic compound collections. mdpi.comnih.gov The process begins with the development of a robust and reliable biological assay, which can be either cell-based or target-based, to detect a desired effect, such as anti-inflammatory or cytotoxic activity. sygnaturediscovery.comthieme-connect.com

Modern HTS facilities utilize extensive automation, including robotics and microplate-based formats (e.g., 96-well or 384-well plates), to achieve high efficiency. researchgate.net The integration of advanced technologies like acoustic dispensing ensures precise and accurate delivery of compounds, enabling the miniaturization of assays and reducing reagent consumption. sygnaturediscovery.com By screening large and diverse compound libraries, including those inspired by natural product scaffolds, HTS can identify initial "hits"—compounds that show activity in a primary screen. sygnaturediscovery.comthieme-connect.com These hits can then be subjected to further medicinal chemistry optimization to generate "leads" with improved potency and drug-like properties. researchgate.net For a compound like this compound, an HTS campaign could uncover analogues with enhanced activity or novel mechanisms of action.

| Step | Description | Key Technologies/Methods | Objective |

|---|---|---|---|

| 1. Assay Development | Establishment of a robust and sensitive biological assay relevant to the desired therapeutic area (e.g., inflammation, cancer). sygnaturediscovery.com | Cell-based assays (e.g., cytokine release), biochemical assays (e.g., enzyme inhibition). sygnaturediscovery.com | Create a reliable method to detect biological activity. |

| 2. Library Selection | Selection of compound libraries for screening. This can include natural product extracts, pure natural products, or synthetic libraries designed with structural diversity. mdpi.com | Natural product libraries, diversity-oriented synthesis libraries, focused libraries based on the plakotenin (B1259556) scaffold. | Screen a diverse chemical space for potential hits. |

| 3. Primary Screen | Automated screening of the entire library at a single concentration to identify initial hits. researchgate.net | Robotics, liquid handlers (e.g., Echo acoustic dispenser), plate readers. sygnaturediscovery.com | Identify all compounds showing any level of desired activity. |

| 4. Hit Confirmation & Triage | Re-testing of initial hits to confirm activity and rule out false positives. Compounds are often tested for dose-response relationships. sygnaturediscovery.com | LC-MS for purity analysis, cytotoxicity assays to flag non-specific compounds. mdpi.comsygnaturediscovery.com | Validate active compounds and prioritize for further study. |

| 5. Lead Optimization | Medicinal chemistry efforts to synthesize analogues of the validated hits to improve potency, selectivity, and pharmacokinetic properties. | Structure-activity relationship (SAR) studies, computational modeling. | Develop a preclinical drug candidate. |

Computational chemistry has played a decisive role in understanding the plakotenin family of molecules. nih.gov The originally proposed structures of plakotenin and its analogues, including this compound, were revised based on a powerful combination of total synthesis and computational investigation. nih.govresearchgate.netacs.org A key step in the biomimetic synthesis of these compounds is an intramolecular Diels-Alder reaction. researchgate.netunigoa.ac.in

Using Density Functional Theory (DFT), researchers modeled the possible transition states of this reaction. nih.govresearchgate.net These calculations revealed that the formation of the originally proposed structure would have to proceed through a high-energy transition state, making it highly unlikely. nih.govacs.org Instead, the models predicted an alternative structure that is formed via the lowest-energy transition state. nih.gov To confirm this, theoretical optical rotation and circular dichroism spectra were calculated and compared with experimental data, showing a conclusive match for the revised structure. nih.govacs.org This work demonstrated that the initial structural misassignment was likely due to an incorrect interpretation of NMR data. nih.gov As a direct consequence of these findings, the structures of both homo- and this compound also had to be revised. nih.govacs.org This synergy between synthesis, spectroscopy, and computational modeling highlights how theoretical methods can provide deep mechanistic insights and are essential for accurate structure elucidation. nih.govconicet.gov.ar

| Computational Method | Application in this compound Research | Key Finding/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of transition state energies for the key intramolecular Diels-Alder reaction. nih.govresearchgate.net | Identified the most energetically favorable reaction pathway, suggesting the original structure was incorrect. nih.gov |

| Time-Dependent DFT (TD-DFT) | Calculation of theoretical optical rotation (OR) and circular dichroism (CD) spectra. nih.gov | Theoretical spectra for the revised structure matched experimental data, confirming the new assignment. nih.gov |

| NMR Spectra Simulation | Simulation of 2D nuclear Overhauser enhancement spectra (NOESY). nih.gov | Helped identify the likely source of the original misassignment in the experimental NMR data. nih.gov |

| Molecular Mechanics (MM) | Conformational searches to identify low-energy shapes of precursor molecules and final products. | Provides starting points for higher-level quantum mechanical calculations. |

Biotechnological Approaches for Sustainable Production

A major bottleneck in the development of marine natural products is the "supply problem"—obtaining sufficient quantities of the compound for preclinical and clinical studies. rsc.org Wild harvesting of sponges like Plakortis lita is ecologically unsustainable and often yields very small amounts of the desired metabolite. rsc.org Therefore, biotechnological approaches are essential for the sustainable production of this compound. acs.orgmdpi.com

One strategy to ensure a sustainable supply is the cultivation of the organism that produces the compound. rsc.org For this compound, this could involve aquaculture of the sponge Plakortis lita. However, cultivating sponges outside their natural environment is notoriously difficult due to their specific nutritional requirements and susceptibility to disease.

An alternative and often more viable approach is to identify and cultivate the true producer of the compound, which is frequently a microbial symbiont living within the sponge rather than the sponge itself. rsc.orgnih.gov Sponges like Plakortis host dense and diverse microbial communities, and there is strong evidence that many sponge-derived polyketides are produced by these symbiotic bacteria or fungi. nih.govmdpi.combiomedres.us Isolating the specific symbiont responsible for this compound biosynthesis and growing it in industrial fermenters could provide a scalable and sustainable source of the compound. rsc.org Metagenomic studies that analyze the collective DNA of the sponge and its microbiome are critical for identifying the biosynthetic gene clusters responsible for producing these polyketides, thereby pointing to the likely microbial producer. nih.govmdpi.com

Synthetic biology offers a powerful alternative by transferring the genetic instructions for producing this compound into a well-characterized industrial microorganism, such as E. coli or yeast (Saccharomyces cerevisiae). nih.govnih.govannualreviews.org This process, known as heterologous expression, involves identifying the complete biosynthetic gene cluster (BGC) for this compound from the producing organism's DNA. nih.gov

This compound is a polyketide, a class of natural products synthesized by large, modular enzymes called polyketide synthases (PKSs). nih.govdtu.dknih.gov The structure of the final molecule is dictated by the number and type of modules in the PKS assembly line. acs.orgsciepublish.com Metabolic engineering and synthetic biology provide a "plug-and-play" approach where the this compound PKS gene cluster can be reconstructed and optimized for high-level production in a heterologous host. nih.govnih.gov This often involves not only introducing the pathway genes but also engineering the host's primary metabolism to ensure an ample supply of the necessary precursor molecules (e.g., malonyl-CoA). nih.govfrontiersin.org Furthermore, by mixing and matching PKS modules from different pathways, synthetic biology can be used to create novel, "unnatural" analogues of this compound with potentially new or improved activities. nih.govacs.org

| Phase | Key Activities | Objective |

|---|---|---|

| 1. Design | Identify the Polyketide Synthase (PKS) gene cluster for this compound from metagenomic data. frontiersin.org Design expression constructs and optimize codon usage for the chosen host. | Create a genetic blueprint for heterologous production. |

| 2. Build | Synthesize the DNA for the PKS gene cluster and assemble it into an expression vector. Transform the engineered plasmid into the host organism (e.g., yeast). nih.gov | Create the engineered microbial strain. |

| 3. Test | Cultivate the engineered strain and use analytical methods (e.g., LC-MS) to test for the production of this compound. | Confirm that the pathway is functional in the new host. |

| 4. Learn & Optimize | Apply metabolic engineering strategies to improve yield. This may include overexpressing precursor supply pathways or knocking out competing pathways. nih.govannualreviews.org | Increase product titer to industrially relevant levels. |

Integration of this compound Research with Broader Chemical Biology Initiatives

Chemical biology uses small molecules as tools to study and manipulate biological systems, bridging the gap between chemistry and biology. vr.seonofound.orgsne-chembio.ch A compound like this compound, with a well-defined structure and known biological activity (e.g., inhibiting the proliferation of rheumatoid synovial fibroblasts), is an ideal candidate for integration into larger chemical biology initiatives. nih.gov

Large-scale research infrastructures like EU-OPENSCREEN provide academic and industrial researchers with open access to high-throughput screening platforms and extensive, diverse compound libraries. vr.seeu-openscreen.euesfri.eueuropa.euusc.gal Submitting this compound and its synthesized analogues to such a network would enable screening against a vast array of biological targets and disease models. eu-openscreen.euesfri.eu This could uncover entirely new mechanisms of action and therapeutic applications beyond its initially discovered activity. The data generated becomes part of a public database, fostering collaboration and maximizing the scientific value of the compound. vr.seeu-openscreen.euesfri.eu Such initiatives support the entire pipeline from initial hit to an optimized chemical probe or drug lead by providing access to medicinal chemistry and chemoinformatics resources. eu-openscreen.eueuropa.eu This collaborative, open-access model accelerates the translation of discoveries made in natural product chemistry into valuable tools for fundamental biology and starting points for new medicines. europa.eu

Unexplored Research Avenues and Hypotheses for this compound

The marine natural product this compound, isolated from the Palauan sponge Plakortis lita, presents a number of intriguing avenues for future scientific inquiry. ucsb.edunoaa.govucsb.edu While initial studies have focused on its isolation and structural elucidation, its full biological potential and biosynthetic origins remain largely uncharted territory. researchgate.net The following sections outline several hypothetical research directions that could significantly advance our understanding of this compound.

Hypothetical Research Trajectories

Future investigations into this compound could be strategically guided by a series of research questions aimed at unlocking its therapeutic potential and understanding its ecological role. These research trajectories are built upon the compound's known origin and chemical structure.

| Research Question | Proposed Research Methodology | Potential Significance |

| What is the full spectrum of biological activity of this compound? | High-throughput screening against a diverse panel of cancer cell lines, pathogenic bacteria, and viruses. | Discovery of novel therapeutic applications for this compound. |

| What is the biosynthetic pathway of this compound in Plakortis lita? | Isotopic labeling studies, genomic analysis of the sponge and its associated microorganisms, and heterologous expression of candidate gene clusters. | Elucidation of a novel biosynthetic pathway and potential for bioengineering to produce new analogs. |

| What is the ecological role of this compound for the sponge Plakortis lita? | In-situ chemical ecology studies, and assays to evaluate its role in chemical defense or signaling. | Understanding the function of this compound in its natural environment. |

Formulating Testable Hypotheses

Building on these research questions, specific, testable hypotheses can be formulated to drive experimental design. A hypothesis provides a tentative explanation for a phenomenon that can be supported or refuted through scientific investigation. scribbr.com

Hypothesis 1: this compound possesses selective anticancer activity through the inhibition of a key signaling pathway.

Rationale: The related compound, plakotenin, has been investigated as a potential anticancer agent. sigmaaldrich.com It is hypothesized that this compound may share this bioactivity.

Experimental Approach:

Synthesize or isolate a sufficient quantity of this compound.

Screen against a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

If activity is observed, perform transcriptomic and proteomic analyses on treated cells to identify affected cellular pathways.

Conduct in vitro kinase assays or other enzymatic assays to pinpoint the molecular target.

Hypothesis 2: The biosynthesis of this compound is carried out by a symbiotic microorganism residing within the sponge Plakortis lita.

Rationale: Many marine natural products are produced by microbial symbionts rather than the host sponge itself.

Experimental Approach:

Sequence the metagenome of Plakortis lita.

Search for polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) gene clusters that could be responsible for a structure like this compound.

Separate the sponge cells from the microbial community and analyze each fraction for the presence of this compound.

Attempt to culture the symbiotic microorganisms and test for the production of the compound.

Hypothesis 3: this compound functions as a chemical defense mechanism for Plakortis lita against predation or biofouling.

Rationale: Sponges are sessile organisms and often rely on chemical defenses to deter predators and prevent the settlement of other organisms on their surface.

Experimental Approach:

Conduct feeding preference assays with known sponge predators, offering artificial diets with and without this compound.

Perform antifouling assays by exposing surfaces coated with this compound to common marine fouling organisms (e.g., barnacle larvae, algae).

Analyze the concentration of this compound in different tissues of the sponge to determine if it is localized to areas most vulnerable to predation or fouling.

These unexplored research avenues and testable hypotheses provide a roadmap for future investigations into this compound, with the potential to reveal novel biological functions and biosynthetic machinery.

Q & A

Q. How can a systematic literature review optimize this compound research design?

- Methodological Answer :

- Search Strategy : Use databases (SciFinder, PubMed) with keywords (e.g., "this compound synthesis," "pharmacological activity").

- Quality Assessment : Apply CASP checklists to evaluate study validity.

- Gap Analysis : Identify understudied areas (e.g., long-term toxicity, mechanistic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.